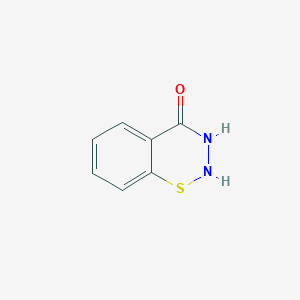![molecular formula C10H16OSSi B14621518 Trimethyl[2-(methylsulfanyl)phenoxy]silane CAS No. 58952-75-3](/img/structure/B14621518.png)
Trimethyl[2-(methylsulfanyl)phenoxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[2-(methylsulfanyl)phenoxy]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenoxy group, which is further substituted with a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(methylsulfanyl)phenoxy]silane typically involves the reaction of 2-(methylsulfanyl)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2-(methylsulfanyl)phenol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[2-(methylsulfanyl)phenoxy]silane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding silanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Hydrolysis: Water or aqueous acids/bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: Silanols.
Wissenschaftliche Forschungsanwendungen
Trimethyl[2-(methylsulfanyl)phenoxy]silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of silicon-oxygen and silicon-sulfur bond interactions.
Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Trimethyl[2-(methylsulfanyl)phenoxy]silane involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection, enhancing the stability of the compound. The phenoxy and methylsulfanyl groups can participate in various chemical interactions, making the compound versatile in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(phenoxy)silane
- Trimethyl(phenylthio)silane
- Trimethyl(phenyl)silane
Uniqueness
Trimethyl[2-(methylsulfanyl)phenoxy]silane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
58952-75-3 |
|---|---|
Molekularformel |
C10H16OSSi |
Molekulargewicht |
212.39 g/mol |
IUPAC-Name |
trimethyl-(2-methylsulfanylphenoxy)silane |
InChI |
InChI=1S/C10H16OSSi/c1-12-10-8-6-5-7-9(10)11-13(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
IGKWOLQZHXQLPK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=CC=C1SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


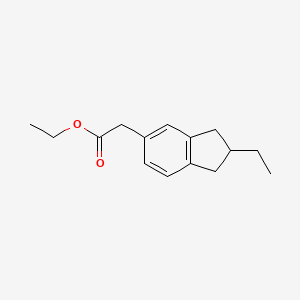
![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)
![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)
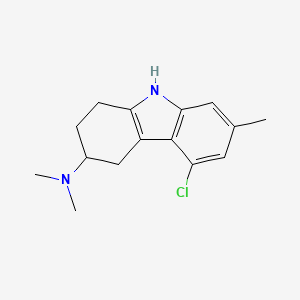

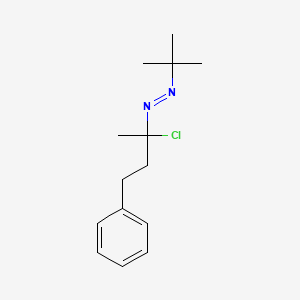

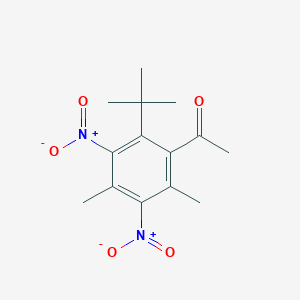
![2-[(E)-Benzyldiazenyl]butan-2-ol](/img/structure/B14621499.png)
![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)
![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)
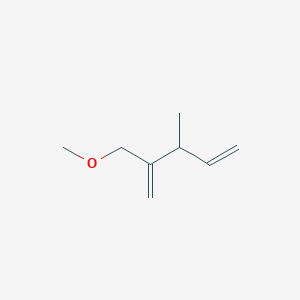
![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)
